5alpha-Cholestan-3beta-ol, acetate

Description

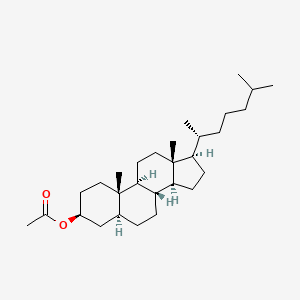

5α-Cholestan-3β-ol, acetate is a sterol derivative characterized by a saturated cholestane backbone with an acetate group at the 3β-hydroxy position. Its molecular formula is C₂₇H₄₈O (molecular weight: 388.68 g/mol), and it is identified by CAS number 80-97-7 . Structurally, it lacks the Δ5 double bond found in cholesterol, resulting in distinct physicochemical and biological properties.

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

PHLIUSDPFOUISN-SPTWOZHASA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Applications in Lipid Analysis

One of the primary uses of 5alpha-Cholestan-3beta-ol, acetate is as a standard in lipid analysis through High-Performance Liquid Chromatography (HPLC). It is utilized for:

- Standardization : Acts as a reference compound in the quantification of other lipids.

- Derivatization : Enhances the detection sensitivity of sterols and other lipids during chromatographic analysis .

3.1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of cholesterol metabolites, including derivatives like this compound. The following points summarize its significance:

- Mechanism of Action : Research indicates that certain cholesterol metabolites can modulate NMDA receptors, which are implicated in neuronal injury due to excitotoxicity. For instance, cholestane derivatives have shown promise in reducing neuronal death in models of ischemia .

- Case Study : In an animal model study involving rabbits and rats subjected to ischemic conditions, administration of cholesterol metabolites demonstrated a significant reduction in neuronal injury and improved neurological outcomes post-treatment .

Agrochemical Applications

This compound also finds applications in agrochemicals:

- Pesticide Development : Its steroidal structure may be leveraged to develop new agrochemicals that target specific pests or diseases in crops .

5.1. Neuroprotection Research

A notable study investigated the effects of cholestane derivatives on neuronal cells exposed to glutamate-induced toxicity. The findings revealed that these compounds could effectively reduce calcium influx and protect against cell death:

| Study Parameter | Findings |

|---|---|

| Model | Rat spinal cord ischemia |

| Treatment | Cholestane derivative administration |

| Outcome | Reduced neuronal injury |

This study underscores the potential of this compound as a therapeutic agent for neurodegenerative conditions .

5.2. Lipid Standardization

In lipid analysis protocols, 5alpha-Cholestan-3beta-ol is frequently used as a standard to ensure accurate quantification of cholesterol levels in biological samples:

| Application | Methodology | Result |

|---|---|---|

| Lipid Quantification | HPLC with 5alpha-Cholestan standard | High precision in measurements |

This application is vital for research involving metabolic disorders and cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholesteryl Acetate (Cholest-5-en-3β-ol Acetate)

Cholesteryl acetate (CAS: 604-35-3) shares the same 3β-acetoxy group but retains the Δ5 double bond in the sterol backbone .

Key Differences:

Thermal Behavior: Cholestanol esters (e.g., 5α-cholestan-3β-ol acetate) exhibit lower smectic and cholesteric phase transition temperatures compared to cholesterol esters. For example, cholestanol oleate transitions to isotropic liquid at lower temperatures than cholesteryl oleate due to reduced mesophase stability in the absence of the Δ5 double bond . Esters of even-numbered fatty acids (C8–C20) in cholestanol form an isostructural series with melting points increasing from 76°C (C8) to 99°C (C20) .

Crystallization: Cholestanol linoleate and linolenate fail to crystallize under standard conditions, whereas cholesterol esters with unsaturated chains form liquid crystals .

Molecular Properties :

| Property | 5α-Cholestan-3β-ol Acetate | Cholesteryl Acetate |

|---|---|---|

| Molecular Formula | C₂₇H₄₈O | C₂₉H₄₈O₂ |

| Molecular Weight | 388.68 g/mol | 428.69 g/mol |

| CAS Number | 80-97-7 | 604-35-3 |

| Key Structural Feature | Saturated Δ5 bond | Unsaturated Δ5 bond |

Campestanol (24-Methyl-5α-Cholestan-3β-ol)

Campestanol, a plant stanol with a 24-methyl group, shares the saturated 5α-cholestane structure but differs in side-chain substitution .

Key Differences:

- In contrast, 5α-cholestan-3β-ol derivatives are less studied in vivo but are hypothesized to follow similar low-absorption pathways due to structural rigidity .

Cholestan-3β,5α,6β-triol (TriolC)

TriolC, an oxysterol with three hydroxyl groups, induces apoptosis in gallbladder epithelial cells. Unlike 5α-cholestan-3β-ol acetate, TriolC’s cytotoxicity is modulated by bile salts:

4-Methyl and Deuterated Derivatives

- 4α/4β-Methyl Cholestanol Derivatives: Methylation at C4 alters chromatographic retention and NMR spectral profiles, demonstrating how minor structural changes impact analytical behavior .

- Deuterated Analogs : Deuterated 5α-cholestan-3β-ol derivatives (e.g., [²H₆]-labeled forms) are used as internal standards in lipidomics to study sterol oxidation and metabolism .

Research Findings and Implications

- Phase Behavior: The absence of the Δ5 double bond in cholestanol esters reduces mesophase stability, making them useful for studying membrane lipid interactions in model systems .

- Analytical Utility: Derivatives like 4-methyl cholestanols serve as reference compounds in chromatography and spectroscopy due to their predictable fragmentation patterns .

Preparation Methods

Hydrogenation of Cholesterol

Cholesterol’s Δ⁵ double bond is selectively hydrogenated using catalytic hydrogenation. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in inert solvents like ethanol or ethyl acetate under hydrogen gas (H₂) achieves complete saturation to 5α-cholestanol. The reaction typically proceeds at room temperature or slightly elevated temperatures (25–50°C) over 12–24 hours, yielding >95% conversion.

Acetylation of 5α-Cholestan-3β-ol

The 3β-hydroxyl group of 5α-cholestanol is acetylated using acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). Reaction conditions involve stirring at 25–40°C for 2–6 hours, followed by purification via silica gel chromatography or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the introduction of the acetyl group at C-3.

Table 1: Hydrogenation and Acetylation Conditions

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| Hydrogenation | Pd/C (10%), H₂ | 25°C, 24 h, ethanol | >95% |

| Acetylation | Ac₂O, pyridine | 40°C, 4 h, anhydrous | 85–90% |

Direct Acetylation of 5α-Cholestan-3β-ol

For laboratories with access to pre-synthesized 5α-cholestanol, direct acetylation streamlines the process. This method is widely used to prepare derivatives for chromatographic analysis, as noted in studies optimizing sterol acetate separation.

Reaction Optimization

A study comparing acetylation agents found that acetyl chloride in dichloromethane with triethylamine achieves rapid conversion (1–2 hours) at 0°C, minimizing side reactions. Alternatively, enzymatic acetylation using lipases in non-aqueous media offers a greener approach, though with lower yields (~70%).

Table 2: Direct Acetylation Methods

| Reagent System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 40°C | 4 h | 85% |

| Acetyl chloride | CH₂Cl₂ | 0°C | 1 h | 92% |

| Lipase B (Candida) | Toluene | 30°C | 24 h | 70% |

Synthesis via Sterol Intermediate Modification

Advanced routes involve modifying sterol intermediates with conjugated dienes or epoxides. A patent (WO1993021204A1) describes the use of Diels-Alder adducts to synthesize cholesta-5,7-diene derivatives, which are subsequently functionalized and acetylated.

Diels-Alder Adduct Formation

Cholesta-5,7,24-triene-3β-ol undergoes Diels-Alder cycloaddition with dienophiles like phthalhydrazide to form adducts stabilized at the Δ²⁴ position. The adduct is then oxidized to introduce a 24,25-epoxide moiety using peracetic acid or m-chloroperoxybenzoic acid (mCPBA) at 0–5°C.

Reductive Cleavage and Acetylation

Lithium aluminum hydride (LAH) reduces the epoxide to a 25-hydroxyl group while cleaving the Diels-Alder adduct to regenerate the 5,7-diene. Subsequent hydrogenation of the 5,7-diene to 5α-cholestanol and acetylation yields the target compound. This method, though multi-step, provides access to analogs with modified side chains.

Table 3: Multi-Step Synthesis Parameters

Analytical Validation and Applications

Prepared 5α-cholestan-3β-ol acetate is validated using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Studies highlight its role as an internal standard in lipid analysis due to its stability and distinct retention profile.

Chromatographic Separation

Medium-pressure liquid chromatography (MPLC) on silica gel effectively separates acetylated sterols, with elution using gradient mixtures of hexane and ethyl acetate. Reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves baseline resolution.

Q & A

Q. How is 5α-Cholestan-3β-ol, acetate synthesized and characterized in laboratory settings?

Methodological Answer: The compound is synthesized via acetylation of cholesterol using acetic anhydride or acetyl chloride in anhydrous pyridine. Purification typically involves column chromatography with silica gel and elution using a gradient of non-polar solvents (e.g., hexane:ethyl acetate). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H-NMR to verify acetyl group integration at δ 2.0–2.1 ppm), high-performance liquid chromatography (HPLC) for purity assessment (≥98%), and mass spectrometry (MS) to confirm molecular weight (428.69 g/mol) .

Q. What experimental approaches are used to study its effects on membrane fluidity and organization?

Methodological Answer: Membrane fluidity is assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) embedded in lipid bilayers. Electron paramagnetic resonance (EPR) with spin-labeled lipids (e.g., 5-doxyl stearic acid) quantifies rotational diffusion coefficients. Differential scanning calorimetry (DSC) evaluates phase transition temperatures in model membranes. For structural studies, small-angle X-ray scattering (SAXS) and cryo-electron microscopy characterize bilayer thickness and curvature changes induced by the compound .

Q. How is 5α-Cholestan-3β-ol, acetate utilized as a metabolic tracer in cholesterol homeostasis studies?

Methodological Answer: Radiolabeled derivatives (e.g., ³H- or ¹⁴C-acetate) are incorporated into cellular or animal models to track cholesterol esterification and trafficking. Thin-layer chromatography (TLC) separates lipid fractions, while scintillation counting quantifies label distribution. For dynamic studies, pulse-chase experiments combined with inhibitors (e.g., ACAT inhibitors) dissect esterification pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolite profiles in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers address the compound’s low solubility in aqueous media for in vitro and in vivo studies?

Methodological Answer: Solubility challenges are mitigated using cyclodextrins (e.g., methyl-β-cyclodextrin) to form inclusion complexes, validated by phase solubility studies. Alternatively, liposomal encapsulation (via thin-film hydration or microfluidics) enhances delivery, with size and stability characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM). For in vivo applications, emulsions with surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol:PEG mixtures) are optimized for biocompatibility and pharmacokinetics .

Q. What mechanisms underlie its role in lipid raft-mediated cellular signaling?

Methodological Answer: Lipid raft isolation via detergent-resistant membrane (DRM) extraction followed by sucrose density gradient centrifugation identifies the compound’s partitioning into raft domains. Förster resonance energy transfer (FRET) with raft-specific probes (e.g., cholera toxin B subunit conjugated to fluorophores) visualizes co-localization. Functional assays, such as caveolin-1 knockdown or cholesterol depletion (using methyl-β-cyclodextrin), coupled with confocal microscopy, dissect its role in receptor clustering (e.g., EGFR or TLR4 signaling) .

Q. How does 5α-Cholestan-3β-ol, acetate interact with lipid transporters like NPC1 in cholesterol trafficking?

Methodological Answer: Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) validate physical interactions between the compound and NPC1 in lysosomal membranes. Live-cell imaging with fluorescent analogs (e.g., BODIPY-cholesterol acetate) tracks intracellular transport kinetics in NPC1-deficient vs. wild-type cells. Computational docking studies (using software like AutoDock Vina) model binding affinities to NPC1’s sterol-sensing domain, validated by mutagenesis (e.g., P691S mutation) and surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in its reported effects on atherosclerotic plaque formation?

Methodological Answer: Discrepancies in pro- vs. anti-atherogenic roles are addressed by comparative studies in transgenic mouse models (e.g., ApoE⁻/⁻ vs. LDLR⁻/⁻) under controlled dietary regimes. Histological staining (e.g., Oil Red O for plaque lipid content) and cytokine profiling (via Luminex multiplex assays) correlate plaque severity with systemic inflammation. Isotope tracing (¹³C-acetate) quantifies its contribution to plaque cholesterol esters vs. de novo synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.